molecular formula C11H14N2O3 B5136448 N'-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE

N'-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE

Cat. No.: B5136448
M. Wt: 222.24 g/mol
InChI Key: VZOIECVBZPPKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE is a chemical compound that belongs to the class of ethanediamides. It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanediamide structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE typically involves the reaction of diethyl oxalate with o-ethylaniline as initial raw materials . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.

Industrial Production Methods

In industrial settings, the production of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The ethoxy group or other substituents on the phenyl ring can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from the reactions of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce compounds with different substituents on the phenyl ring.

Scientific Research Applications

N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE can be compared with other similar compounds, such as:

The uniqueness of N’-(2-ETHOXYPHENYL)-N-METHYLETHANEDIAMIDE lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-16-9-7-5-4-6-8(9)13-11(15)10(14)12-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOIECVBZPPKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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